molecular formula C5H14Cl2N2O2 B1522060 N-(3-Aminopropyl)glycine Dihydrochloride CAS No. 90495-95-7

N-(3-Aminopropyl)glycine Dihydrochloride

Cat. No. B1522060
CAS RN: 90495-95-7
M. Wt: 205.08 g/mol
InChI Key: JQQTXSWVGCRXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminopropyl)glycine Dihydrochloride, also known as APG or O-Acetylserotonin, is a chemical compound with the molecular formula C5H14Cl2N2O2 . It has an average mass of 205.083 Da and a monoisotopic mass of 204.043228 Da .


Physical And Chemical Properties Analysis

N-(3-Aminopropyl)glycine Dihydrochloride is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Glycine Metabolism and Obesity

Glycine, a fundamental amino acid, plays a significant role in various metabolic pathways. It is essential for glutathione synthesis and regulates one-carbon metabolism. Glycine supplementation has been suggested to have beneficial effects in metabolic disorders related to obesity and type 2 diabetes, with lower circulating levels observed in such conditions (Alves et al., 2019).

Glyphosate Resistance through Protein Engineering

Glyphosate, a derivative of glycine, is used in agriculture for its herbicidal properties. The molecular mechanisms of glyphosate resistance have been explored through protein engineering, providing insights into the adaptation of plants to herbicidal treatments (Pollegioni et al., 2011).

Glycine in Nutrition and Health

Glycine plays a crucial role in the biosynthesis of several key metabolites and is involved in metabolic regulation, antioxidative reactions, and neurological function. Its supplementation has been shown to prevent tissue injury, enhance protein synthesis, and improve immunity, particularly in metabolic disorders (Wang et al., 2013).

Therapeutic Applications

Glycine has been reported to be effective in treating several diseases and disorders, including cancer. Its dietary supplementation has been found beneficial in cardiovascular diseases, inflammatory diseases, obesity, and diabetes (Razak et al., 2017).

Agricultural Developments

In agriculture, glyphosate-tolerant soybean lines have been developed using glycine derivatives, enhancing weed control options for farmers. This advancement marks a significant step in crop engineering (Padgette et al., 1995).

Safety And Hazards

N-(3-Aminopropyl)glycine Dihydrochloride is intended for laboratory research purposes and is not for drug or household use . Contact with skin and eyes should be avoided, and dust or aerosols should not be formed . In case of contact, rinse with water and seek medical advice if necessary .

properties

IUPAC Name

2-(3-aminopropylamino)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQTXSWVGCRXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)glycine Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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